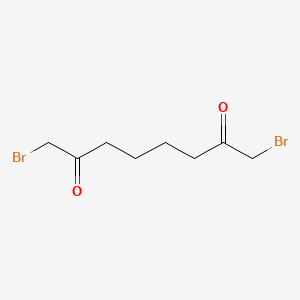
1,8-Dibromo-octane-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dibromo-octane-2,7-dione is an organic compound with the molecular formula C8H12Br2O2. It is a reagent used in the preparation of tetraamino alkane tetrahydrochlorides. This compound is characterized by the presence of two bromine atoms and two ketone groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dibromo-octane-2,7-dione can be synthesized through various organic synthesis routes. One common method involves the bromination of octane derivatives. For example, the reaction of cyclooctene with sulfuric acid followed by hydrobromination under catalytic conditions yields 1,8-dibromo-octane .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient brominating reagents such as oxalyl bromide and dimethyl sulfoxide. These reagents offer mild conditions, low cost, and short reaction times, providing dibromides and α-bromoketones in excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dibromo-octane-2,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Bromination: Reagents like oxalyl bromide and dimethyl sulfoxide are commonly used for bromination reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone groups to alcohols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Reduction of the ketone groups yields the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1,8-Dibromo-octane-2,7-dione has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of tetraamino alkane tetrahydrochlorides.
Biology: The compound is used in the preparation of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,8-dibromo-octane-2,7-dione involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ketone groups can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dibromooctane: Similar in structure but lacks the ketone groups.
1,8-Dichloro-octane-2,7-dione: Similar but with chlorine atoms instead of bromine.
Uniqueness
1,8-Dibromo-octane-2,7-dione is unique due to the presence of both bromine atoms and ketone groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C8H12Br2O2 |
|---|---|
Molekulargewicht |
299.99 g/mol |
IUPAC-Name |
1,8-dibromooctane-2,7-dione |
InChI |
InChI=1S/C8H12Br2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-6H2 |
InChI-Schlüssel |
NXDJDGKPCRSDAD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)CBr)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)


![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
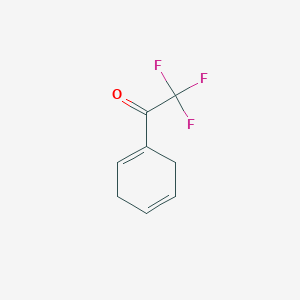
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)
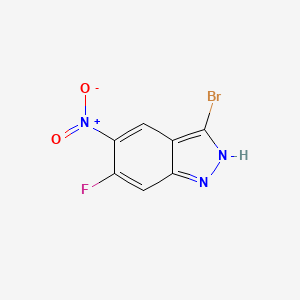

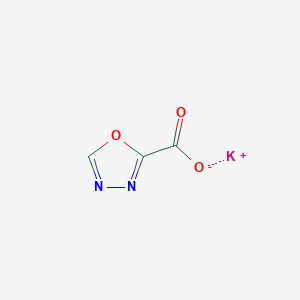
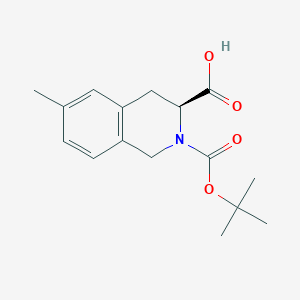
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)


![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
